molecular formula C11H9N3O5 B2478374 3-(6-Nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid CAS No. 880457-30-7

3-(6-Nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid

Cat. No. B2478374
CAS RN: 880457-30-7
M. Wt: 263.209
InChI Key: PXCWYIIAPIBRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compounds I found are “3-(2-methyl-6-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione” and "(2-methyl-6-nitro-4-oxo-4H-quinazolin-3-yl)-carbamic acid isobutyl ester" . These compounds share a similar quinazolinone core structure .


Molecular Structure Analysis

The molecular structure of similar compounds involves a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 1,3-diazin-2-one ring .


Chemical Reactions Analysis

The chemical reactions involving these compounds are not well-documented in the literature .


Physical And Chemical Properties Analysis

For the similar compound “(2-methyl-6-nitro-4-oxo-4H-quinazolin-3-yl)-carbamic acid isobutyl ester”, the molecular formula is C14H16N4O5 and the molecular weight is 320.30100. The melting point is between 153 - 155 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid, also known as 3-(6-Nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid or 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid.

Antimicrobial Activity

3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has shown potential as an antimicrobial agent. Research indicates that derivatives of quinazolinone, the core structure of this compound, exhibit significant antibacterial and antifungal properties. These compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Quinazolinone derivatives, including 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid, have been found to reduce inflammation in various models. This is particularly relevant in the development of new anti-inflammatory drugs that can be used to treat conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Research has shown that quinazolinone derivatives possess anticancer properties. 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has been investigated for its ability to inhibit the proliferation of cancer cells. Studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for cancer therapy .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Quinazolinone derivatives are known to inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. For example, they can inhibit tyrosine kinases, which are involved in the signaling pathways of many cancers .

Neuroprotective Effects

3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has been studied for its neuroprotective properties. Quinazolinone derivatives have shown potential in protecting neurons from damage, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress. Oxidative stress is linked to various chronic diseases, including cardiovascular diseases and cancer. By neutralizing free radicals, 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid can help in preventing or mitigating these conditions .

Antiviral Applications

There is ongoing research into the antiviral properties of quinazolinone derivatives. 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid has shown potential in inhibiting the replication of certain viruses, making it a candidate for the development of new antiviral drugs .

Anti-diabetic Potential

Studies have also explored the anti-diabetic potential of this compound. Quinazolinone derivatives can modulate glucose metabolism and improve insulin sensitivity, which is beneficial in managing diabetes. This makes 3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid a promising compound for developing new treatments for diabetes.

Antimicrobial Activity Anti-inflammatory Properties Anticancer Activity Enzyme Inhibition Neuroprotective Effects Antioxidant Activity Antiviral Applications : Anti-diabetic Potential

Safety And Hazards

The safety and hazards associated with these compounds are not well-documented .

Future Directions

The future directions for the study of these compounds are not clear from the available literature .

properties

IUPAC Name

3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-10(16)3-4-13-6-12-9-2-1-7(14(18)19)5-8(9)11(13)17/h1-2,5-6H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCWYIIAPIBRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid

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